![molecular formula C17H23N3O B3468022 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3468022.png)
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one, also known as DPPM, is a chemical compound that has been widely used in scientific research. It is a pyrazolone derivative that has been studied for its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. In neurons, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of various oncogenes. In neurons, this compound has been shown to increase the expression of antioxidant enzymes, reduce the production of reactive oxygen species, and protect against glutamate-induced excitotoxicity. In animal models, this compound has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer to cells and animals. However, one of the limitations of using this compound is its relatively low potency compared to other pyrazolone derivatives, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several future directions for the study of 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one. One area of research is the development of more potent analogs of this compound that can be used in lower doses and have fewer side effects. Another area of research is the investigation of the molecular targets and signaling pathways that are modulated by this compound. This could lead to the identification of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Scientific Research Applications
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pharmacology. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In pharmacology, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(piperidin-1-ylmethyl)pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14-16(13-19-11-7-4-8-12-19)17(21)20(18(14)2)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKCGAEEVEXPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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